molecular formula C11H20BNO4 B13475455 (1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Cat. No.: B13475455
M. Wt: 241.09 g/mol
InChI Key: NQBAGRXVXAKNEC-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The presence of the tert-butoxycarbonyl (Boc) protecting group and the boronic acid moiety makes it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The starting material, 5-methyl-1,2,3,6-tetrahydropyridine, is synthesized through a series of reactions involving the reduction of pyridine derivatives.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Boronic Acid Formation: The boronic acid moiety is introduced through a reaction with a boron-containing reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Strong Acids: Such as TFA for Boc deprotection.

Major Products Formed

    Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.

    Free Amines: Formed after Boc deprotection.

Scientific Research Applications

(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is unique due to its specific structure, which combines the stability provided by the Boc protecting group and the reactivity of the boronic acid moiety. This combination makes it particularly useful in Suzuki-Miyaura coupling reactions, providing high yields and selectivity in the formation of carbon-carbon bonds.

Properties

Molecular Formula

C11H20BNO4

Molecular Weight

241.09 g/mol

IUPAC Name

[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boronic acid

InChI

InChI=1S/C11H20BNO4/c1-8-7-13(6-5-9(8)12(15)16)10(14)17-11(2,3)4/h15-16H,5-7H2,1-4H3

InChI Key

NQBAGRXVXAKNEC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(CN(CC1)C(=O)OC(C)(C)C)C)(O)O

Origin of Product

United States

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